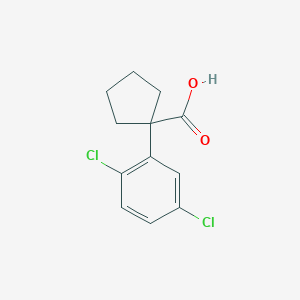
(1S,2R)-2-azidocycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-azidocycloheptan-1-ol is a chiral organic compound with a unique structure that includes an azido group and a hydroxyl group attached to a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-azidocycloheptan-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a cycloheptanol derivative is treated with sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-azidocycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions to form other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Sodium azide (NaN₃) in DMF is commonly used for azidation reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: (1S,2R)-2-aminocycloheptan-1-ol.
Substitution: Various substituted cycloheptane derivatives depending on the reactants used.
Scientific Research Applications
(1S,2R)-2-azidocycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-2-azidocycloheptan-1-ol depends on the specific reactions it undergoes. For example, in reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or material synthesis.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-aminocycloheptan-1-ol: A reduction product of (1S,2R)-2-azidocycloheptan-1-ol.
(1S,2R)-2-bromocycloheptan-1-ol: A halogenated analog that can undergo similar substitution reactions.
Uniqueness
This compound is unique due to the presence of both an azido group and a hydroxyl group on a cycloheptane ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
(1S,2R)-2-azidocycloheptan-1-ol |
InChI |
InChI=1S/C7H13N3O/c8-10-9-6-4-2-1-3-5-7(6)11/h6-7,11H,1-5H2/t6-,7+/m1/s1 |
InChI Key |
DXFAAMPAKSPSPV-RQJHMYQMSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](CC1)O)N=[N+]=[N-] |
Canonical SMILES |
C1CCC(C(CC1)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one](/img/structure/B11717952.png)
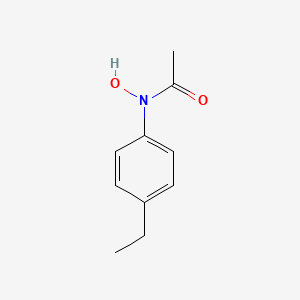
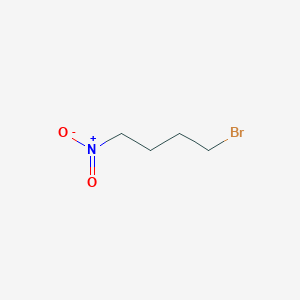
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11717968.png)

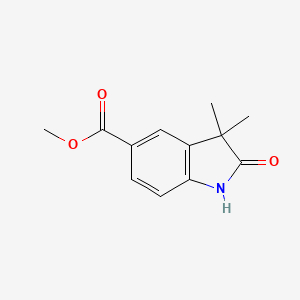
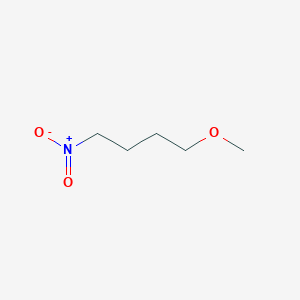
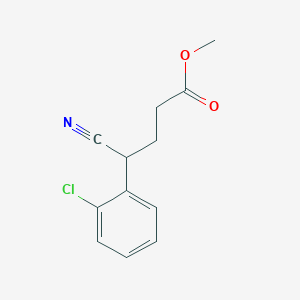

![[1,1'-Biphenyl]-2-carbothioamide](/img/structure/B11717991.png)

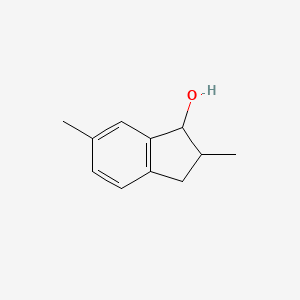
![(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B11718014.png)
